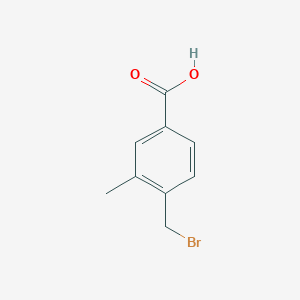

4-(Bromomethyl)-3-methylbenzoic acid

Description

Contextual Significance of Benzyl (B1604629) Halides in Synthetic Chemistry

Benzyl halides, such as benzyl bromide and benzyl chloride, are a cornerstone of organic synthesis due to the unique reactivity of the halogen-bearing benzylic carbon. The C-X (X = halogen) bond at the benzylic position is susceptible to cleavage, facilitating reactions through pathways that are stabilized by the adjacent aromatic ring. The resulting benzylic carbocation or radical intermediate benefits from resonance stabilization, which delocalizes the charge or unpaired electron across the benzene (B151609) ring, making these intermediates more stable than simple alkyl counterparts. libretexts.orgmasterorganicchemistry.com

This inherent stability lowers the activation energy for various transformations. Consequently, benzyl halides are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2 pathways), enabling the introduction of a wide array of functional groups. youtube.com They are also pivotal in forming new carbon-carbon bonds through reactions like Friedel-Crafts alkylations and in the synthesis of organometallic reagents. Furthermore, their utility extends to free-radical reactions, such as the Wohl-Ziegler bromination, which is a key method for their preparation from alkylbenzene precursors. masterorganicchemistry.com This versatile reactivity makes benzyl halides indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of Carboxylic Acid Derivatives in Advanced Organic Synthesis

Carboxylic acids and their derivatives are among the most fundamental and versatile functional groups in organic chemistry. The carboxylic acid group (-COOH) can be converted into a wide range of other functionalities, including esters, amides, acid halides, and anhydrides. This flexibility is central to advanced organic synthesis, particularly in the construction of biologically active molecules and functional materials.

The conversion of a carboxylic acid to its more reactive derivatives, such as acid chlorides or esters, is a common strategy to facilitate reactions with nucleophiles. For instance, the formation of an ester (esterification) or an amide (amidation) is crucial in the synthesis of countless pharmaceuticals and polymers. These derivatives serve as key intermediates and building blocks, allowing chemists to assemble complex molecular frameworks with high precision and control. The ability to manipulate the carboxylic acid group under various conditions makes it an essential tool for creating the intricate structures required in modern chemical research.

Rationale for Investigating Substituted 4-(Bromomethyl)benzoic Acid Scaffolds

The investigation of substituted 4-(bromomethyl)benzoic acid scaffolds, such as 4-(Bromomethyl)-3-methylbenzoic acid, is driven by their potential as highly versatile bifunctional building blocks. These molecules combine the distinct reactivities of a benzyl bromide and a benzoic acid within a single, well-defined structure. This arrangement allows for orthogonal chemical modifications, where one functional group can be reacted selectively while the other remains intact for subsequent transformations.

The presence of substituents on the aromatic ring, such as the methyl group in 4-(Bromomethyl)-3-methylbenzoic acid, provides a mechanism for fine-tuning the molecule's reactivity. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—influences the stability of intermediates formed at the benzylic position. An electron-donating group, like methyl, can further stabilize a benzylic carbocation or radical, potentially accelerating reactions at the bromomethyl site.

Simultaneously, the substituent's position can sterically hinder or direct incoming reagents, offering a degree of regiochemical control. This strategic substitution is a powerful tool for enhancing or modifying the inherent reactivity of the parent scaffold, allowing chemists to tailor the building block for specific synthetic challenges.

The bifunctional nature of the 4-(bromomethyl)benzoic acid scaffold is its most compelling feature for synthetic applications. It serves as a linchpin molecule, capable of connecting different molecular fragments through two distinct chemical handles. For example, the bromomethyl group can undergo nucleophilic substitution to attach one molecular component, while the carboxylic acid group can be converted to an amide or ester to link a second, different component. This sequential and controlled approach is invaluable for the systematic construction of complex, multifunctional molecules. Such building blocks are particularly sought after in medicinal chemistry for creating libraries of novel compounds and in materials science for designing functional polymers and other advanced materials. The methyl ester of 4-(Bromomethyl)-3-methylbenzoic acid is noted as a useful intermediate in these fields for this reason. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

4-(bromomethyl)-3-methylbenzoic acid |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

JCXCKEKEPWTVPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)CBr |

Origin of Product |

United States |

Chemical Profile of 4 Bromomethyl 3 Methylbenzoic Acid

While specific experimental data for 4-(Bromomethyl)-3-methylbenzoic acid is not extensively documented in public literature, its chemical profile can be established based on its structure and by analogy to related compounds. The existence of its methyl ester, Methyl 4-(bromomethyl)-3-methylbenzoate (CAS No. 104447-92-9), confirms the viability of this substitution pattern. smolecule.com

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(Bromomethyl)-3-methylbenzoic acid |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)CBr |

| Related CAS Number | 104447-92-9 (for methyl ester) smolecule.com |

Synthesis of 4 Bromomethyl 3 Methylbenzoic Acid

The synthesis of 4-(Bromomethyl)-3-methylbenzoic acid can be achieved through the selective bromination of the methyl group at the 4-position of 3,4-dimethylbenzoic acid. The most common and effective method for this transformation is a free-radical chain reaction known as benzylic bromination or the Wohl-Ziegler reaction. masterorganicchemistry.com

This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of bromine radicals throughout the reaction, favoring substitution at the benzylic position over addition to the aromatic ring. libretexts.org The reaction is initiated by light (photochemical initiation) or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) upon heating. ysu.educhemicalbook.com The methyl group at the 4-position is more susceptible to radical halogenation than the one at the 3-position due to the electronic stabilization of the resulting benzylic radical. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene. ysu.edugoogle.com

The general procedure involves refluxing the starting material, 3,4-dimethylbenzoic acid, with NBS and a catalytic amount of the radical initiator in an appropriate solvent until the reaction is complete. ysu.edu The solid succinimide (B58015) byproduct is then filtered off, and the desired product, 4-(Bromomethyl)-3-methylbenzoic acid, is isolated from the filtrate and purified, often by recrystallization. ysu.edu

| Component | Role | Example |

|---|---|---|

| Precursor | Starting Material | 3,4-Dimethylbenzoic acid |

| Reagent | Bromine Source | N-Bromosuccinimide (NBS) libretexts.org |

| Initiator | Radical Initiator | Benzoyl Peroxide or AIBN ysu.edu |

| Solvent | Reaction Medium | Chlorobenzene or Carbon Tetrachloride ysu.edugoogle.com |

Derivatization and Analog Synthesis from 4 Bromomethyl 3 Methylbenzoic Acid

Design and Synthesis of Advanced Organic Intermediates

4-(Bromomethyl)-3-methylbenzoic acid and its derivatives are valuable reagents in the construction of more complex molecules, particularly in the pharmaceutical industry. The methyl ester of 4-(Bromomethyl)-3-methylbenzoic acid, for instance, has been identified as a key intermediate in the synthesis of Zafirlukast (B1683622). google.com Zafirlukast is a leukotriene antagonist used in the treatment of asthma. google.com

In a patented synthetic route, the methyl ester of 4-(bromomethyl)-3-methylbenzoic acid is reacted with another complex organic molecule in the presence of a catalyst to form a crucial carbon-carbon bond, leading to the core structure of the Zafirlukast intermediate. google.com This reaction highlights the utility of the bromomethyl group in facilitating alkylation reactions.

| Reactant | Reagent | Product | Application |

| 1-Methyl-5-nitroindole derivative | Methyl 4-(bromomethyl)-3-methylbenzoate | Zafirlukast Intermediate | Pharmaceutical Synthesis |

Preparation of Complex Polyfunctional Molecules

The dual functionality of 4-(Bromomethyl)-3-methylbenzoic acid allows for its incorporation into molecules possessing multiple reactive centers. The benzylic bromide can undergo nucleophilic substitution reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides. This orthogonal reactivity enables the sequential or simultaneous introduction of different molecular fragments, leading to the creation of complex, polyfunctional structures.

Development of Biologically Active Scaffolds

The structural motif of a substituted benzoic acid is prevalent in many biologically active compounds. 4-(Bromomethyl)-3-methylbenzoic acid serves as a versatile scaffold for the development of new potential drugs and agrochemicals.

The benzylic bromide group is a key feature for linker chemistry, particularly in the design of targeted drug delivery systems like antibody-drug conjugates (ADCs). nih.govbiopharminternational.comnih.gov Linkers in ADCs connect a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. nih.gov The stability and cleavage characteristics of the linker are crucial for the efficacy and safety of the ADC. biopharminternational.com Benzylic bromides can be used to form stable linkages that can be designed to cleave under specific conditions within the target cell, releasing the cytotoxic payload. nih.gov While direct application of 4-(Bromomethyl)-3-methylbenzoic acid in a specific, publicly documented ADC is not available, its chemical properties make it a candidate for such applications. The reactivity of benzylic bromides allows for their cross-coupling with various nucleophiles to form key intermediates in the synthesis of pharmaceuticals and natural products. rsc.org

The carboxylic acid group plays a pivotal role in drug design and development. researchgate.net It can be deprotonated to form carboxylate salts, which often exhibit improved water solubility and bioavailability compared to the parent molecule. researchgate.netmsu.eduyoutube.combyjus.com This is a common strategy used in the formulation of pharmaceutical products.

Furthermore, the carboxylic acid group is a handle for conjugation to other molecules, including biomolecules. biosyn.com Through the formation of amide or ester bonds, it can be linked to proteins, peptides, or other drug molecules. biosyn.com This is particularly relevant in the field of bioconjugation, where precise chemical modifications of biological macromolecules are required. biosyn.com

| Functional Group | Application | Benefit in Drug Design |

| Carboxylic Acid | Salt Formation | Increased solubility and bioavailability |

| Carboxylic Acid | Conjugation (Amide/Ester bond formation) | Attachment to biomolecules or other drugs |

Synthesis of Polymer Precursors and Monomers

Benzoic acid and its derivatives are used in polymer chemistry. google.commdpi.com The presence of a reactive group, such as the bromomethyl group in 4-(Bromomethyl)-3-methylbenzoic acid, alongside the carboxylic acid, allows for its potential use as a monomer or a precursor for the synthesis of functional polymers. For instance, carboxylic acid-containing initiators with a bromine atom have been used in atom transfer radical polymerization (ATRP) to create well-defined polystyrenes with terminal carboxylic acid groups. cmu.edu The carboxylic acid group can be incorporated into the polymer backbone or as a pendant group, imparting specific properties such as adhesion, solubility, or the ability for further chemical modification. researchgate.netnih.gov

Advanced Spectroscopic and Spectrometric Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Chemical Shift Analysis of Methyl and Bromomethyl Protons

In the ¹H NMR spectrum of 4-(Bromomethyl)-3-methylbenzoic acid, distinct signals corresponding to each type of proton are expected. The carboxylic acid proton typically appears as a very broad singlet significantly downfield, often above 10 ppm, due to hydrogen bonding and chemical exchange.

The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. The proton at position 2, situated between the carboxylic acid and methyl groups, would likely appear as a singlet. The protons at positions 5 and 6 would appear as doublets, showing coupling to each other.

The aliphatic region is characterized by two key singlets. The protons of the bromomethyl group (-CH₂Br) are deshielded by the adjacent bromine atom and aromatic ring, typically resonating in the range of 4.5-4.8 ppm. The protons of the methyl group (-CH₃) attached to the aromatic ring are expected to appear further upfield, generally in the range of 2.3-2.5 ppm. The integration of these signals would correspond to a 1:1:1:2:3 ratio for the aromatic protons, bromomethyl protons, and methyl protons, respectively.

Table 1: Predicted ¹H NMR Data for 4-(Bromomethyl)-3-methylbenzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10 | Broad Singlet | 1H |

| Ar-H (Position 2) | ~7.9-8.1 | Singlet | 1H |

| Ar-H (Position 6) | ~7.8-8.0 | Doublet | 1H |

| Ar-H (Position 5) | ~7.4-7.6 | Doublet | 1H |

| -CH₂Br | ~4.6 | Singlet | 2H |

| -CH₃ | ~2.4 | Singlet | 3H |

¹³C NMR Spectral Interpretation of Aromatic and Aliphatic Carbons

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-(Bromomethyl)-3-methylbenzoic acid, a total of nine distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-175 ppm region.

The six aromatic carbons will have unique chemical shifts due to the different substituents. The quaternary carbons (C-1, C-3, C-4) can be distinguished from the protonated carbons (C-2, C-5, C-6) often by their lower intensity. The aliphatic region will contain two signals: one for the bromomethyl carbon (-CH₂Br), expected around 30-35 ppm, and one for the methyl carbon (-CH₃), typically found around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for 4-(Bromomethyl)-3-methylbenzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 175 |

| Ar-C (Quaternary) | 125 - 145 |

| Ar-C (Protonated) | 120 - 135 |

| -CH₂Br | 30 - 35 |

| -CH₃ | 15 - 20 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Regiochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment and, most importantly, the regiochemistry of the substituents on the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the aromatic protons at positions 5 and 6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for C-2, C-5, C-6, the bromomethyl group, and the methyl group to their respective carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is paramount for establishing the substitution pattern by showing correlations between protons and carbons separated by two or three bonds. For example, correlations from the methyl protons (-CH₃) to the aromatic carbons C-2, C-3, and C-4 would confirm its position at C-3. Similarly, correlations from the bromomethyl protons (-CH₂Br) to C-3, C-4, and C-5 would confirm its position at C-4, thereby unambiguously establishing the 4-(bromomethyl)-3-methyl substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula for 4-(Bromomethyl)-3-methylbenzoic acid is C₉H₉BrO₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic molecular ion peak cluster (M⁺ and M+2) with nearly equal intensities, at m/z 228 and 230.

Common fragmentation pathways for benzoic acids include the loss of small, stable groups. libretexts.orgdocbrown.info Key expected fragments for this compound would include:

[M - Br]⁺: Loss of a bromine radical (m/z 149). This is often a very prominent peak.

[M - OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group (m/z 211/213). docbrown.info

[M - COOH]⁺: Loss of the entire carboxyl group as a radical (m/z 183/185).

Table 3: Predicted Mass Spectrometry Fragments for 4-(Bromomethyl)-3-methylbenzoic acid

| m/z (based on ⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 228 / 230 | [C₉H₉BrO₂]⁺ (Molecular Ion) | - |

| 211 / 213 | [C₉H₈BrO]⁺ | •OH |

| 183 / 185 | [C₈H₈Br]⁺ | •COOH |

| 149 | [C₉H₉O₂]⁺ | •Br |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. The calculated exact mass for the ⁷⁹Br isotope of 4-(Bromomethyl)-3-methylbenzoic acid ([C₉H₉⁷⁹BrO₂]) is 227.9837 Da, which serves as a definitive confirmation of the compound's elemental formula.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, C-Br)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(Bromomethyl)-3-methylbenzoic acid would be dominated by features characteristic of a carboxylic acid. spectroscopyonline.com

The most prominent feature is the very broad O-H stretching vibration from the carboxylic acid, which typically appears between 2500 and 3300 cm⁻¹, often obscuring the C-H stretches in that region. spectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding, which causes the carboxylic acid to exist as a dimer in the solid state. spectroscopyonline.com

Another key absorption is the strong, sharp C=O (carbonyl) stretch, which for a hydrogen-bonded aromatic carboxylic acid, is expected around 1710-1680 cm⁻¹. researchgate.net The spectrum would also show C-O stretching and O-H bending vibrations in the fingerprint region. The C-Br stretching frequency is typically found at lower wavenumbers, generally in the 680-515 cm⁻¹ range.

Table 4: Key IR Absorption Bands for 4-(Bromomethyl)-3-methylbenzoic acid

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid (Dimer) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid |

| 960 - 900 | O-H Bend | Carboxylic Acid |

| 680 - 515 | C-Br Stretch | Alkyl Halide |

X-ray Crystallography for Solid-State Structural Confirmation

As of the latest available data, a single-crystal X-ray diffraction analysis for 4-(Bromomethyl)-3-methylbenzoic acid has not been reported in publicly accessible crystallographic databases. This technique remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and intermolecular interactions.

In the absence of specific crystallographic data for 4-(Bromomethyl)-3-methylbenzoic acid, an examination of closely related structures can provide valuable insights into the anticipated solid-state conformation and packing. For instance, the crystal structure of isomeric compounds and other substituted benzoic acids reveals common motifs.

A relevant example is the crystallographic study of various substituted benzoic acid derivatives. These studies consistently show that the carboxylic acid groups form strong intermolecular O-H···O hydrogen bonds, typically resulting in the formation of centrosymmetric dimers. This hydrogen-bonding pattern is a dominant feature in the crystal packing of most benzoic acid derivatives.

For example, the crystal structure of 3-Fluoro-4-methylbenzoic acid, which shares the methyl and carboxylic acid substitution pattern, demonstrates this characteristic dimer formation. researchgate.net In this structure, pairs of molecules are linked by O—H⋯O hydrogen bonds, creating a stable dimeric unit. researchgate.net It is highly probable that 4-(Bromomethyl)-3-methylbenzoic acid would exhibit a similar hydrogen-bonded dimer motif in its solid-state structure.

While computational modeling can predict the lowest energy conformation of the molecule, definitive confirmation of the solid-state structure of 4-(Bromomethyl)-3-methylbenzoic acid awaits experimental determination through single-crystal X-ray crystallography. Such an analysis would provide unequivocal proof of its molecular geometry and insight into its packing arrangement in the crystalline lattice.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. researchgate.net By modeling the electron density, DFT can predict molecular geometries, vibrational frequencies, and various reactivity descriptors. For derivatives of benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to determine optimized geometries and other ground-state characteristics. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, is associated with the molecule's capacity to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO is the lowest-energy orbital without electrons and represents the molecule's ability to act as an electrophile or electron acceptor. youtube.comyoutube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. actascientific.com

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Indicates electron-donating ability (nucleophilicity). taylorandfrancis.com |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability (electrophilicity). taylorandfrancis.com |

| Energy Gap | ΔE | ELUMO – EHOMO | Relates to chemical reactivity and kinetic stability. actascientific.com |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. actascientific.com |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. actascientific.com |

| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | (IP + EA) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | Describes the biological and chemical activity of the compound. actascientific.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In 4-(Bromomethyl)-3-methylbenzoic acid, these regions are expected to be concentrated around the oxygen atoms of the carboxylic acid group. semanticscholar.org

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid and the carbon atom of the bromomethyl group are expected sites of positive potential. semanticscholar.org

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting where a molecule is most likely to interact with other reagents. actascientific.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the detailed exploration of reaction pathways, connecting reactants to products via transition states. This analysis is vital for understanding reaction kinetics and selectivity.

Radical Bromination for Synthesis: 4-(Bromomethyl)-3-methylbenzoic acid is typically synthesized via the free-radical bromination of 3,4-dimethylbenzoic acid, often using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. byjus.comijcea.org Computational studies can model this chain reaction mechanism, which proceeds in three main stages: byjus.comoregonstate.edu

Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS generates the initial bromine radical (Br•). oregonstate.educhemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of the starting material. This abstraction occurs preferentially at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.com This resonance delocalizes the unpaired electron over the π-system, lowering the energy of the intermediate and the activation energy of the hydrogen abstraction step. libretexts.org The newly formed benzylic radical then reacts with a bromine source (Br₂ generated from NBS and HBr) to form the bromomethyl product and a new bromine radical, which continues the chain. chemistrysteps.comlibretexts.org

Termination: The reaction ceases when radicals combine with each other. byjus.com

| Step | Description | Key Intermediate |

|---|---|---|

| Initiation | Generation of initial bromine radicals (Br•). | Bromine radical |

| Propagation (Step 1) | Br• abstracts a benzylic hydrogen from a methyl group. | Resonance-stabilized benzylic radical |

| Propagation (Step 2) | Benzylic radical reacts with Br₂ to form the product and a new Br•. | 4-(Bromomethyl)-3-methylbenzoic acid |

| Termination | Combination of any two radicals to end the chain reaction. | - |

Nucleophilic Substitutions: The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. The adjacent benzene (B151609) ring allows these reactions to proceed readily via either SN1 or SN2 mechanisms. gla.ac.uk DFT computations can be used to model the transition states and intermediates for these pathways. researchgate.net

SN2 Mechanism: A bimolecular process where the nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs. This pathway is favored by strong nucleophiles and is characterized by a single, distorted trigonal-bipyramidal transition state. researchgate.net

SN1 Mechanism: A two-step process involving the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation. vaia.com This planar intermediate is then attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents. researchgate.net

The presence of the electron-withdrawing carboxylic acid group on the ring would be expected to destabilize the benzylic carbocation, thus disfavoring the SN1 pathway relative to an unsubstituted benzyl (B1604629) bromide. Computational studies on substituted benzyl bromides confirm that electron-withdrawing groups tend to favor SN2 mechanisms. researchgate.net

Regioselectivity: Computational chemistry can explain the high regioselectivity observed in the synthesis of 4-(Bromomethyl)-3-methylbenzoic acid. The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower than that of aromatic or other aliphatic C-H bonds. libretexts.org This is due to the stability of the resulting benzylic radical. chemistrysteps.com Therefore, the radical initiator will selectively abstract a hydrogen from one of the methyl groups. The bromination occurs preferentially at the methyl group at position 4 (para to the carboxylic acid) rather than position 3 (meta). This selectivity can be influenced by subtle electronic and steric effects of the substituents, which can be modeled computationally.

Stereoselectivity: The benzylic carbon in 4-(Bromomethyl)-3-methylbenzoic acid is prochiral. If it undergoes a nucleophilic substitution reaction with a nucleophile that results in a new chiral center, the stereochemical outcome is determined by the mechanism.

An SN2 reaction would proceed with a complete inversion of stereochemistry at the benzylic carbon.

An SN1 reaction , proceeding through a planar, achiral carbocation intermediate, would result in a racemic mixture of both enantiomers. nih.gov

Transition state analysis can predict the energy barriers for these competing pathways, thereby forecasting the likely stereochemical outcome under given conditions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique is particularly useful for studying the conformational flexibility and dynamics of molecules in different environments, such as in solution.

For 4-(Bromomethyl)-3-methylbenzoic acid, MD simulations could provide insights into the rotational dynamics of the substituent groups. Key areas of interest would include:

The rotational barrier and preferred orientation of the carboxylic acid group relative to the benzene ring.

The conformational preferences of the bromomethyl group.

The influence of solvent molecules on the conformational equilibrium through explicit solute-solvent interactions.

While specific MD simulation studies focused solely on 4-(Bromomethyl)-3-methylbenzoic acid are not extensively reported in the literature, the methodology is well-established for analyzing the conformational landscapes of substituted aromatic compounds. rsc.org Such studies would be relevant for understanding how the molecule's shape and flexibility influence its ability to interact with other molecules, for instance, at the active site of a biological target.

Applications As a Synthetic Intermediate in Specialized Research Fields

Building Block in Medicinal Chemistry Research

In medicinal chemistry, the introduction of a substituted benzyl (B1604629) group can be a key step in the synthesis of pharmacologically active compounds. The benzoic acid portion of the molecule provides a handle for modifying solubility or for anchoring the molecule to a biological target.

Precursor for Angiotensin II Receptor Antagonists (e.g., eprosartan (B1671555) derivatives)

While specific research detailing the use of 4-(Bromomethyl)-3-methylbenzoic acid in the synthesis of eprosartan is not extensively documented, the closely related compound, 4-(Bromomethyl)benzoic acid , is a well-established precursor for this angiotensin II receptor antagonist. Eprosartan is a medication used to treat high blood pressure. nih.gov

In a common synthetic route for eprosartan, the key step involves the alkylation of an imidazole (B134444) derivative with a benzyl bromide compound. The nitrogen atom of the imidazole ring acts as a nucleophile, displacing the bromide from the bromomethyl group of 4-(bromomethyl)benzoate (B8499459) to form a crucial carbon-nitrogen bond in the final drug structure. google.com The presence of a methyl group at the 3-position, as in the title compound, would likely be used to synthesize novel derivatives of eprosartan to explore structure-activity relationships and potentially improve the pharmacological profile of the drug.

Intermediates for Photosensitizers (e.g., temoporfin (B1682017) precursors)

There is no direct documentation found for the use of 4-(Bromomethyl)-3-methylbenzoic acid as an intermediate for temoporfin. However, its analogue, 4-(Bromomethyl)benzoic acid , has been utilized in the functionalization of photosensitizers. google.comanmochem.com Temoporfin is a potent photosensitizer used in photodynamic therapy (PDT) for cancer treatment.

Research has shown that 4-(Bromomethyl)benzoic acid can be used to chemically modify temoporfin. anmochem.com This modification serves to create a linker that can attach the photosensitizer to the surface of nanoparticles. This conjugation aims to improve the delivery and targeting of the photosensitizer to tumor cells, enhancing the efficacy of the photodynamic therapy. The reactivity of the bromomethyl group is key to forming a stable connection to the photosensitizer or the nanoparticle surface.

Scaffolds for Enzyme Inhibitors (e.g., aldose reductase inhibitors)

A direct synthetic connection between 4-(Bromomethyl)-3-methylbenzoic acid and the synthesis of aldose reductase inhibitors is not prominently documented in the reviewed scientific literature. Aldose reductase is an enzyme implicated in the long-term complications of diabetes, and its inhibitors are of significant therapeutic interest.

Many known aldose reductase inhibitors are carboxylic acid derivatives, as this functional group can interact with the active site of the enzyme. Therefore, substituted benzoic acids are a plausible starting point for the design and synthesis of new inhibitors. The 4-(bromomethyl)-3-methylbenzoyl scaffold could be elaborated through reactions at the bromomethyl position to introduce various pharmacophores while retaining the essential carboxylic acid group for enzyme binding.

Synthesis of Chalcone (B49325) Derivatives

The synthesis of chalcones typically involves a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. To be used in this reaction, 4-(Bromomethyl)benzoic acid would first need to be chemically transformed. For instance, it could be converted into a corresponding acetophenone or benzaldehyde derivative through multi-step synthesis, which would then be reacted with another aromatic partner to form the characteristic chalcone scaffold.

Application in Peptidoleukotriene Antagonists

A key application for a derivative of 4-(Bromomethyl)-3-methylbenzoic acid has been cited in patent literature concerning the synthesis of intermediates for zafirlukast (B1683622). Zafirlukast is a leukotriene receptor antagonist used in the management of asthma.

A Chinese patent describes a synthetic method for a zafirlukast intermediate where methyl 4-(bromomethyl)-3-methylbenzoate is listed as a potential reagent. The synthesis involves the alkylation of an N-methyl-5-nitro-1H-indole derivative. In this reaction, the indole (B1671886) derivative's nucleophilic character at the 3-position of the ring allows it to attack the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-carbon bond and coupling the two molecular fragments. This demonstrates a direct application of the title compound's scaffold in the synthesis of complex pharmaceutical intermediates.

Use in Agrochemical Research

Substituted benzoic acids are foundational molecules in the agrochemical industry. The parent compound of the "toluic acid" family, 3-methylbenzoic acid (m-toluic acid), serves as a precursor for the widely used insect repellent DEET (N,N-diethyl-m-toluamide) and other pesticides. Benzoic acid derivatives, such as dicamba, are a well-known class of herbicides used for broadleaf weed control.

While specific commercial agrochemicals derived directly from 4-(Bromomethyl)-3-methylbenzoic acid are not detailed in the available literature, its structure is highly relevant to this field. The bromomethyl group allows for the facile introduction of this moiety into larger, more complex structures, which is a common strategy in the development of new active ingredients for herbicides and pesticides. Patent literature indicates that derivatives of bromomethylbenzoic acid are valuable starting materials for certain herbicides.

Summary of Applications

The following table summarizes the documented and potential applications of 4-(Bromomethyl)-3-methylbenzoic acid and its closely related analogue.

| Application Area | Target Molecule/Class | Role of "4-(Bromomethyl)-3-methylbenzoic acid" or its Analogue |

| Medicinal Chemistry | ||

| Angiotensin II Receptor Antagonists | Eprosartan | The analogue, 4-(Bromomethyl)benzoic acid, is a key precursor for alkylating the imidazole core. |

| Photosensitizers | Temoporfin | The analogue, 4-(Bromomethyl)benzoic acid, is used as a linker for conjugation to nanoparticles. |

| Enzyme Inhibitors | Aldose Reductase Inhibitors | A potential scaffold due to its carboxylic acid group, though direct synthesis is not documented. |

| Chalcone Derivatives | Chalcones | The analogue, 4-(Bromomethyl)benzoic acid, can be converted into a suitable ketone or aldehyde for Claisen-Schmidt condensation. |

| Peptidoleukotriene Antagonists | Zafirlukast Intermediate | The methyl ester derivative is a documented reagent for the alkylation of an indole core. |

| Agrochemical Research | Herbicides / Pesticides | A potential intermediate, as related benzoic acid derivatives are precursors to active agrochemical ingredients. |

Role in Materials Science and Polymer Chemistry

4-(Bromomethyl)-3-methylbenzoic acid and its structural analogs serve as valuable intermediates in the fields of materials science and polymer chemistry. The dual functionality of the molecule—a reactive bromomethyl group and a carboxylic acid group—allows it to be incorporated into polymer chains or attached to surfaces, thereby modifying material properties. Derivatives of this compound are utilized in the formulation of specialized polymers and resins, where they can enhance characteristics such as thermal stability and chemical resistance.

The bifunctional nature of the bromomethyl benzoic acid scaffold is particularly useful in the development of specialty polymers and functional resins. The reactive benzyl bromide moiety can act as an initiation site for controlled radical polymerization techniques or as a point of attachment for grafting onto existing polymer backbones.

A notable application involves the use of a closely related derivative, 3-nitro-4-bromomethyl benzoic acid, to prepare a specialized polystyrene resin. google.com This "3-nitro-4-bromomethyl benzoyl amide polystyrene resin" was developed for the solid-phase synthesis of protected peptide acids and amides. google.com The resin's design allows for the attachment of the initial amino acid, and the linker is photolabile, meaning the synthesized peptide can be cleaved from the solid support using photolysis. This method is advantageous as it avoids the use of harsh acidic conditions that can damage sensitive functional groups on the peptide. google.com

Furthermore, the principle of using brominated benzoic acid derivatives extends to controlled polymerization methods. For instance, compounds like 4-(1-bromoethyl)benzoic acid, derived from the bromination of 4-ethylbenzoic acid, have been used as initiators in Atom Transfer Radical Polymerization (ATRP). cmu.edu This allows for the synthesis of well-defined polymers, such as monochelic polystyrenes (polymers with a functional group at one end), where the carboxylic acid group provides a handle for further chemical modification or for creating more complex polymer architectures. cmu.edu

While the molecular framework of substituted benzoic acids is found in various classes of dyes, the direct application of 4-(Bromomethyl)-3-methylbenzoic acid as a precursor in the synthesis of commercial dyes and pigments is not extensively documented in publicly available research. However, related toluic acid derivatives are employed in dye synthesis. For example, 3-amino-4-methylbenzoic acid is used as a diazo component to produce a series of azo dyes. rasayanjournal.co.in In this process, the amino group is converted into a diazonium salt and then coupled with various aromatic compounds to form the characteristic azo chromophore (–N=N–). rasayanjournal.co.in The presence of the carboxylic acid group in these dye molecules can enhance water solubility and improve their affinity for certain textile fibers.

The utility of the bromomethyl group in dye synthesis would likely involve its use as an alkylating agent to introduce the 4-carboxy-2-methylbenzyl moiety into a chromophoric system, potentially to modify the dye's properties or link it to other molecules. However, specific industrial or research examples of this strategy for this particular compound are not prominent.

Enabling Synthesis of Supramolecular Assemblies and Novel Architectures

The defined geometry and reactive functional groups of 4-(Bromomethyl)-3-methylbenzoic acid and its derivatives make them excellent building blocks for constructing complex, ordered structures in supramolecular chemistry. These molecules can be elaborated into larger, bespoke ligands designed to self-assemble into novel architectures with specific functions.

Future Research Directions

Green Chemistry Approaches to Synthesis

The traditional synthesis of benzylic bromides, including 4-(Bromomethyl)-3-methylbenzoic acid from its precursor 3,4-dimethylbenzoic acid, often relies on radical bromination methods like the Wohl-Ziegler reaction. These methods frequently use hazardous chlorinated solvents such as carbon tetrachloride (CCl₄) and potentially explosive radical initiators like benzoyl peroxide or 2,2'-Azobis(2-methylpropionitrile) (AIBN) digitellinc.comysu.edu. Future research should prioritize the development of more environmentally benign and safer synthetic protocols.

Key areas for investigation include:

Solvent Replacement: A significant green improvement would be the substitution of hazardous chlorinated solvents. Studies on related compounds have shown that solvents like acetonitrile, methyl acetate, or even water can be effective for benzylic brominations, drastically reducing the environmental impact and toxicity of the process acs.orgresearchgate.netcolab.wsresearchgate.net. Research is needed to optimize these solvent systems for the synthesis of 4-(Bromomethyl)-3-methylbenzoic acid.

Alternative Initiation Methods: Replacing chemical radical initiators is crucial for enhancing process safety. Photochemical activation, using visible light from household lamps or specific wavelength LEDs, has emerged as a powerful and green alternative for initiating radical brominations digitellinc.comcolab.wsed.gov. This method avoids the need for thermally unstable initiators and can often be performed at ambient temperatures.

Greener Brominating Agents: Investigating alternative brominating systems can improve atom economy and reduce waste. Oxidative bromination, which uses a stable bromide salt (e.g., NaBr, KBr) in combination with an oxidant like hydrogen peroxide (H₂O₂), generates the reactive bromine species in situ researchgate.netresearchgate.net. This approach produces water as the primary byproduct and avoids the use of N-bromosuccinimide (NBS), thereby minimizing organic waste researchgate.netresearchgate.net.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Method (Wohl-Ziegler) | Proposed Green Chemistry Approach |

| Brominating Agent | N-Bromosuccinimide (NBS) | In situ generated Br₂ (from NaBr/H₂O₂) |

| Solvent | Carbon Tetrachloride (CCl₄), Chlorobenzene | Acetonitrile, Methyl Acetate, Water |

| Initiator | Benzoyl Peroxide, AIBN (thermal) | Visible Light (photochemical) |

| Byproducts | Succinimide (B58015), initiator decomposition products | Water |

| Safety Concerns | Use of toxic/ozone-depleting solvents, explosive initiators | Reduced toxicity, avoidance of unstable initiators |

Catalyst Development for Selective Transformations

The bifunctional nature of 4-(Bromomethyl)-3-methylbenzoic acid presents a significant challenge and opportunity for catalyst development. Future research should focus on creating catalysts that can selectively activate one functional group while leaving the other intact, or that can facilitate cooperative reactions involving both groups.

Selective C-Br Bond Activation: The benzylic bromide moiety is ripe for catalytic transformations. A promising avenue is cooperative catalysis, where a nucleophilic catalyst (e.g., lutidine) and a photocatalyst work in tandem organic-chemistry.orgacs.orgnih.gov. The nucleophilic catalyst could reversibly activate the benzyl (B1604629) bromide, making it easier to form a benzyl radical under mild, visible-light conditions. This radical could then engage in various C-C bond-forming reactions, such as Giese couplings with electron-deficient alkenes organic-chemistry.orgnih.gov. Developing a catalytic system optimized for 4-(Bromomethyl)-3-methylbenzoic acid would enable its selective functionalization without affecting the carboxylic acid.

Selective COOH Group Activation: Conversely, developing catalysts for the selective esterification or amidation of the carboxylic acid group in the presence of the highly reactive benzylic bromide is a challenge. Traditional methods often require harsh conditions that could lead to side reactions at the bromomethyl site. Research into enzyme-catalyzed reactions or mild Lewis acid catalysts that operate at low temperatures could provide a pathway for selective derivatization of the acid functionality.

Dual-Functionality Catalysis: A more advanced approach would be the design of catalysts that can orchestrate transformations involving both functional groups. For instance, a catalyst could facilitate an intramolecular coupling or promote a polymerization where the two groups on different monomer units react selectively.

Exploration of Novel Reactivity Pathways

Beyond standard nucleophilic substitution and esterification reactions, future research could uncover novel reactivity pathways for 4-(Bromomethyl)-3-methylbenzoic acid.

Photoredox-Mediated Reactions: As mentioned, photoredox catalysis can be used to generate a benzyl radical from the C-Br bond organic-chemistry.orgacs.org. Exploring the subsequent reactivity of this radical intermediate is a key research direction. Beyond simple additions, this could include coupling with other radical species, cyclization reactions, or atom transfer radical polymerization (ATRP) initiation.

Electrochemical Transformations: Electrochemistry offers an alternative, reagent-free method for generating reactive intermediates. Anodic oxidation could potentially target the carboxylate group for a Kolbe-type decarboxylative coupling, while cathodic reduction could activate the C-Br bond to form a benzyl radical or anion. Investigating these electrochemical pathways could lead to new synthetic applications.

Tandem or Cascade Reactions: The compound's structure is well-suited for designing tandem reactions. For example, an initial reaction at the bromomethyl group could be designed to trigger a subsequent cyclization involving the carboxylic acid, leading to complex heterocyclic structures in a single operational step.

Advanced Derivatization for Functional Material Design

The distinct functionalities of 4-(Bromomethyl)-3-methylbenzoic acid make it an excellent candidate as a monomer or linker for the synthesis of advanced functional materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for coordinating with metal ions to form MOFs nih.govresearchgate.netwpi.edubrieflands.com. Using this compound as a ligand could produce MOFs with pores decorated with reactive bromomethyl groups. These groups could then be used for post-synthetic modification, allowing for the covalent attachment of other functional molecules, catalysts, or chromophores, thereby tailoring the properties of the MOF for specific applications like gas storage, separation, or heterogeneous catalysis researchgate.net.

Coordination and Functional Polymers: The compound can act as a monomer for various types of polymers. Polycondensation reactions involving the carboxylic acid (e.g., forming polyesters or polyamides) would result in a polymer with a pendant bromomethyl group on each repeating unit. These reactive sites could be used for cross-linking or grafting other polymer chains. Alternatively, the bromomethyl group could be converted to an initiating site for controlled radical polymerizations.

Liquid Crystals and Organic Electronics: Derivatization of both functional groups could lead to the synthesis of complex molecules with specific shapes and electronic properties suitable for use as liquid crystals or components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Table 2: Potential Functional Materials from 4-(Bromomethyl)-3-methylbenzoic Acid

| Material Type | Role of Compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas separation, heterogeneous catalysis, chemical sensing |

| Functional Polyesters/Polyamides | Monomer | Cross-linkable materials, polymer grafting, reactive coatings |

| Liquid Crystals | Core Molecular Structure | Display technologies, optical sensors |

| Organic Semiconductors | Building Block | Organic electronics (OLEDs, OFETs) |

Integration into Flow Chemistry or High-Throughput Synthesis Methodologies

To accelerate research and development, modern synthesis and screening platforms should be applied to 4-(Bromomethyl)-3-methylbenzoic acid.

Flow Chemistry: Continuous flow chemistry is particularly well-suited for the synthesis of this compound. Photochemical benzylic brominations, a green alternative for its synthesis, are significantly more efficient and scalable in flow reactors, which allow for better light penetration and precise temperature control digitellinc.comacs.orgresearchgate.netacs.org. Furthermore, the in-situ generation and immediate use of hazardous reagents like bromine can be safely managed in a continuous flow setup, minimizing operator risk and improving process safety acs.orgnih.gov. Future work should focus on developing a fully continuous process from 3,4-dimethylbenzoic acid to the final product and its subsequent derivatives.

High-Throughput Synthesis and Screening: High-throughput experimentation (HTE) platforms can dramatically accelerate the discovery of optimal reaction conditions and novel catalysts nih.govscienceintheclassroom.orgresearchgate.net. For instance, the catalytic transformations discussed in section 8.2 could be optimized by screening hundreds of catalyst/ligand/solvent combinations in parallel using nanomole-scale reactions in microplates scienceintheclassroom.org. This would rapidly identify ideal conditions for the selective functionalization of either the bromomethyl or the carboxylic acid group, a task that would be prohibitively time-consuming using traditional benchtop methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.